molecular formula C7H5NO4 B025484 2,6-Pyridinedicarboxylic acid CAS No. 499-83-2

2,6-Pyridinedicarboxylic acid

Cat. No. B025484
CAS RN: 499-83-2
M. Wt: 167.12 g/mol
InChI Key: WJJMNDUMQPNECX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several studies have described different synthesis methods for 2,6-Pyridinedicarboxylic acid and its derivatives:

  • Mohan Lal et al. (2013) reported an efficient synthesis method using 2,6-Pyridinedicarboxylic acid as an organocatalyst for the synthesis of 1,5-benzodiazepine derivatives through a one-pot three-component reaction, highlighting its role in regioselective C–C bond formation (Lal, Basha, Sarkar, & Khan, 2013).
  • Wu Jian-yi (2001) synthesized Diethyl 3,5-Pyridinedicarboxylate, demonstrating the versatility of 2,6-Pyridinedicarboxylic acid in organic synthesis (Wu Jian-yi, 2001).

Molecular Structure Analysis

The molecular structure of 2,6-Pyridinedicarboxylic acid and its complexes have been extensively studied:

  • Reyes García-Zarracino and H. Höpfl (2005) investigated the molecular and supramolecular structures of diorganotin(IV) 2,5-pyridinedicarboxylates, revealing polymeric and cyclotrimeric structures (García-Zarracino & Höpfl, 2005).
  • A. Thirumurugan, W. Li, and A. Cheetham (2012) synthesized bismuth 2,6-pyridinedicarboxylate compounds, determining their crystal structures and observing one- and three-dimensional frameworks (Thirumurugan, Li, & Cheetham, 2012).

Chemical Reactions and Properties

2,6-Pyridinedicarboxylic acid exhibits a variety of chemical reactions and properties:

  • It acts as an efficient organocatalyst in the synthesis of various compounds, such as benzodiazepines (Lal et al., 2013).
  • Its ability to form coordination polymers with different metals, like bismuth and uranium, has been documented, showing its potential in materials science (Thirumurugan et al., 2012).

Physical Properties Analysis

The physical properties of 2,6-Pyridinedicarboxylic acid, especially in its interaction with other elements and compounds, are significant:

  • Its interaction with diorganotin(IV) oxides, leading to the formation of polymers with unique structures and properties, was studied by García-Zarracino and Höpfl (García-Zarracino & Höpfl, 2005).

Chemical Properties Analysis

The chemical properties of 2,6-Pyridinedicarboxylic acid are diverse and have been utilized in various chemical reactions:

  • Its role as an organocatalyst demonstrates its chemical versatility and efficiency in promoting various chemical reactions (Lal et al., 2013).
  • Its ability to form coordination complexes with metals like bismuth indicates its utility in creating novel materials with specific properties (Thirumurugan et al., 2012).

Scientific Research Applications

Electrochemical Investigations

  • Field : Electrochemistry .
  • Application : 2,6-Pyridinedicarboxylic acid (PDC) is used to create metal complexes that are integrated with polypyrrole (PPY) to study their electrochemical performance as potential hybrid electrodes .
  • Method : The metal complexes are synthesized by electrochemical polymerization using sodium para-toluenesulfonate as a dopant on ITO glass in a three-electrode cell .
  • Results : The composite films exhibited enhanced capacitive behavior in 0.1 M KCl solution and enhanced pseudocapacitive behavior in 0.1 M KCl + 0.01 M K3[Fe(CN)6]. This is reflected by improved conductivity values as determined by the impedance study .

Chelating Agent

  • Field : Chemistry .
  • Application : PDC acts as a chelating agent for various metals such as chromium, zinc, manganese, copper, iron, and molybdenum .
  • Method : PDC is used in the preparation of dipicolinato ligated lanthanide and transition metal complexes .
  • Results : The results of this application are not specified in the available data .

Dual-mode Detection

  • Field : Analytical Chemistry .
  • Application : PDC is used for the dual-mode detection of anthrax, a deadly infectious disease for human beings .
  • Method : A novel europium metal–organic framework (Eu-MOF) with enhanced peroxidase-like activity and fluorescence property is used for DPA detection .
  • Results : The dual-mode detection of DPA has good sensitivity with a colorimetric detection limit of 0.67 μM and a fluorescent detection limit of 16.67 nM .

Ion Chromatographic Separation

  • Field : Analytical Chemistry .
  • Application : PDC is used as an eluent for ion chromatographic (IC) separation of inorganic anions, Mg2+ and Ca2+ .
  • Method : The method involves using PDC for IC separation followed by UV and conductivity detection .
  • Results : The results of this application are not specified in the available data .

Synthesis of Metal Complexes

  • Field : Inorganic Chemistry .
  • Application : 2,6-Pyridinedicarboxylic acid (PDC) is used to synthesize metal complexes of silver (AgPDC), cadmium (CdPDC), copper (CuPDC), and zinc (ZnPDC). These complexes are integrated with polypyrrole (PPY) to study their electrochemical performance as potential hybrid electrodes .
  • Method : The metal complexes are synthesized by electrochemical polymerization using sodium para-toluenesulfonate as a dopant on ITO glass in a three-electrode cell .
  • Results : The composite films exhibited enhanced capacitive behavior in 0.1 M KCl solution and enhanced pseudocapacitive behavior in 0.1 M KCl + 0.01 M K3[Fe(CN)6]. This is reflected by improved conductivity values as determined by the impedance study .

Anthrax Detection

  • Field : Biomedical Science .
  • Application : 2,6-Pyridinedicarboxylic acid (DPA) is a significant biomarker of anthrax, a deadly infectious disease for human beings. A novel europium metal–organic framework (Eu-MOF) with enhanced peroxidase-like activity and fluorescence property is used for DPA detection .
  • Method : The Eu-MOF is one-step synthesized using Eu3+ ions and 2-methylimidazole. In the presence of DPA, the intrinsic fluorescence of Eu3+ ions is sensitized, and the fluorescence intensity linearly increases with an increase in DPA concentration .
  • Results : The dual-mode detection of DPA has good sensitivity with a colorimetric detection limit of 0.67 μM and a fluorescent detection limit of 16.67 nM .

Safety And Hazards

2,6-Pyridinedicarboxylic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

The synergistic passivation process developed and described in a work offers meaningful guidance for the future exploration of new multi-functional organic molecules to heal the electronic defects of PSCs for improving their performance and stability .

properties

IUPAC Name

pyridine-2,6-dicarboxylic acid
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
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InChI Key

WJJMNDUMQPNECX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)O
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Molecular Formula

C7H5NO4
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Related CAS

17956-40-0 (di-hydrochloride salt), 4220-17-1 (mono-hydrochloride salt), 63450-91-9 (di-potassium salt)
Record name Dipicolinic acid
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DSSTOX Substance ID

DTXSID7022043
Record name 2,6-Pyridinedicarboxylic acid
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Molecular Weight

167.12 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS], Solid
Record name 2,6-Pyridinedicarboxylic acid
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Solubility

5 mg/mL at 25 °C
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Vapor Pressure

0.0000061 [mmHg]
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Product Name

2,6-Pyridinedicarboxylic acid

CAS RN

499-83-2
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Record name Pyridine-2,6-dicarboxylic acid
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Melting Point

252 °C
Record name 2,6-Pyridinedicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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